4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Description
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine (CAS: 65735-58-2) is a pyrimidine derivative with a chloro substituent at position 4, two methyl groups on the amine at position 2, and additional methyl groups at positions 5 and 4. Its molecular formula is C₈H₁₂ClN₃, with a molecular weight of 185.65 g/mol and a purity of 95% . The compound is used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing substituted heterocycles. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5-6(2)10-8(12(3)4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVWRZBKSLQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496190 | |
| Record name | 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-58-2 | |
| Record name | 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine typically involves the reaction of 4-chloro-5,6-dimethyl-2-pyrimidinamine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Substituent Effects on Reactivity
- Chloro vs.
- Methyl vs. Aryl Groups: The tetramethyl groups in the target compound increase steric hindrance and lipophilicity compared to aryl-substituted analogs (e.g., 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)-N-methylpyrimidin-2-amine). This affects solubility and membrane permeability in biological systems .
Physicochemical Properties
Table 2: Comparative Physical Properties
Biological Activity
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and multiple methyl groups that may influence its interaction with biological targets.
- Molecular Formula : C9H13ClN4
- Molecular Weight : 216.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and affecting physiological responses.
These interactions can lead to diverse biological effects, such as modulation of neurotransmitter systems or inhibition of cancer cell proliferation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria.
- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth in specific cancer cell lines.
- Neuroprotective Effects : Evidence suggests it may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested on U87 glioblastoma cells and showed an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| U87 (Glioblastoma) | 15 | Significant reduction in viability |
| MCF7 (Breast) | 20 | Moderate cytotoxicity |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibitory effect on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
